molecular formula C30H38O15 B8261917 Leucosceptosidea

Leucosceptosidea

Cat. No. B8261917
M. Wt: 638.6 g/mol
InChI Key: RMJYDWRKVAGFGZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucosceptosidea is a useful research compound. Its molecular formula is C30H38O15 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anthelmintic Applications

Leucosceptosidea, particularly Leucosidea sericea, has been studied for its pharmacological potential. Aremu et al. (2010) investigated the leaves and stems of Leucosidea sericea, revealing its broad-spectrum antibacterial activity against various bacteria including Bacillus subtilis and Staphylococcus aureus. The study supports the traditional use of this plant against eye infections and as a vermifuge, attributing its efficacy to high phenolic levels in the leaf extracts (Aremu et al., 2010).

Phytochemical Analysis

In a phytochemical context, Pendota et al. (2018) focused on identifying the active compounds in Leucosidea sericea leaves. They isolated compounds such as 5,7-dihydroxychromone and 1-hydroxy-2-oxopomolic acid, which demonstrated significant antimicrobial activity. This study provided a chemical basis for the plant's traditional medicinal uses, particularly in treating microbial-related infections (Pendota et al., 2018).

Leucosceptosides and Biological Activities

Frezza et al. (2022) reviewed the occurrence and biological activities of leucosceptosides A and B, specific phenyl-ethanoid glycosides found in plants including this compound. This review highlighted the widespread occurrence of leucosceptoside A in plants and its various biological activities, although neither compound could be used as a chemophenetic marker (Frezza et al., 2022).

properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)18(33)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-20(40-2)19(34)12-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYDWRKVAGFGZ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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